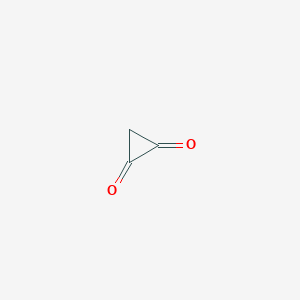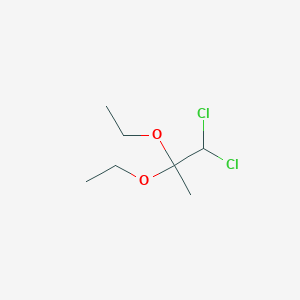
Cyclopropane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropane-1,2-dione is a highly strained and reactive organic compound characterized by a three-membered ring containing two carbonyl groups. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The presence of the cyclopropane ring introduces considerable angle strain, making it a fascinating subject for both theoretical and practical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopropane-1,2-dione can be synthesized through various methods. One common approach involves the reaction of diazomethane with carbon monoxide under high-pressure conditions. Another method includes the oxidation of cyclopropane-1,2-diol using strong oxidizing agents like potassium permanganate or chromium trioxide .
Industrial Production Methods: While the industrial production of this compound is not as widespread as other compounds, it can be produced on a larger scale using optimized versions of the synthetic routes mentioned above. The choice of method often depends on the desired purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopropane-1,2-dione undergoes a variety of chemical reactions, including:
Oxidation: It can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert it into cyclopropane-1,2-diol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products:
Oxidation: Higher oxidation state compounds.
Reduction: Cyclopropane-1,2-diol.
Substitution: Various substituted cyclopropane derivatives.
Applications De Recherche Scientifique
Cyclopropane-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of cyclopropane-1,2-dione involves its high reactivity due to the strained cyclopropane ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The carbonyl groups also play a crucial role in its reactivity, participating in various addition and substitution reactions .
Comparaison Avec Des Composés Similaires
Cyclopropane-1,2-dione can be compared with other cyclopropane derivatives and diketones:
Cyclopropane-1,2-diol: Similar in structure but lacks the carbonyl groups, making it less reactive.
Cyclopropane-1,3-dione: Another diketone with a different ring structure, leading to different reactivity patterns.
Vinylcyclopropane: Contains a double bond, introducing different reactivity due to the presence of the alkene .
This compound stands out due to its unique combination of ring strain and carbonyl reactivity, making it a valuable compound for various chemical applications.
Propriétés
Numéro CAS |
166756-06-5 |
|---|---|
Formule moléculaire |
C3H2O2 |
Poids moléculaire |
70.05 g/mol |
Nom IUPAC |
cyclopropane-1,2-dione |
InChI |
InChI=1S/C3H2O2/c4-2-1-3(2)5/h1H2 |
Clé InChI |
MPGMMGPFTLLOGN-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(Benzyloxy)methyl]-2-phenyl-1,3-dioxane](/img/structure/B14275624.png)


![1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14275639.png)



![3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one](/img/structure/B14275662.png)

![5-Fluorobenzo[h]quinoline](/img/structure/B14275672.png)
![Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-](/img/structure/B14275677.png)
